Orphenadrine N-oxide
CAS No.: 29215-00-7
Cat. No.: VC21163387
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29215-00-7 |
|---|---|
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide |
| Standard InChI | InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 |
| Standard InChI Key | XMSSICJSZNPVFX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
Orphenadrine N-oxide is formally identified as N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-amine oxide with the CAS registry number 29215-00-7 . The compound has a molecular formula of C18H23NO2 and a precise molecular weight of 285.38072 g/mol . This molecular composition reflects the addition of one oxygen atom to the parent orphenadrine structure, resulting from the oxidation of the tertiary amine nitrogen.
| Property | Value |
|---|---|
| Compound Name | Orphenadrine N-Oxide |
| Synonyms | N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-amine oxide |
| CAS Registry Number | 29215-00-7 |
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.38072 g/mol |
Structural Characteristics
The chemical structure of Orphenadrine N-oxide maintains the core framework of orphenadrine, consisting of a diphenylmethane structure with one of the phenyl rings bearing a methyl group at the ortho position (o-tolyl). A key distinguishing feature is the oxidized dimethylamino group, where the nitrogen atom forms a covalent bond with oxygen, creating the N-oxide functional group. This structural modification significantly alters the compound's physicochemical properties, including increased polarity and modified hydrogen bonding capabilities.
Related Compounds and Derivatives
Orphenadrine N-oxide belongs to a family of related compounds with varying structural modifications. Notable among these is the deuterated analog, Orphenadrine-d3 N-Oxide, which incorporates three deuterium atoms in place of hydrogen atoms within the molecule . Other important related compounds include:
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Orphenadrine-d3 (C18H20D3NO, 272.41 g/mol) - Deuterated variant
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Orphenadrine-d4 (C18H19NOD4, 273.41 g/mol) - Deuterated variant with four deuterium atoms
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Tofenacin HCl (C17H21NO·HCl, 291.82 g/mol) - Also known as N-Desmethyl Orphenadrine HCl
Analytical Methods and Detection
Chromatographic Analysis
Orphenadrine N-oxide can be analyzed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). This analytical approach provides high sensitivity and selectivity for the compound, allowing for accurate identification and quantification even at low concentrations (in the nanogram per milliliter range) . Such methods are particularly valuable in pharmacokinetic studies, metabolic research, and quality control processes.
One validated analytical method employs a propylamino LC column for chromatographic separation, followed by MS/MS detection in positive ion electrospray mode using multiple reaction monitoring . This technique enables simultaneous quantitation of orphenadrine, its N-oxide metabolite, and their deuterium-labeled analogues in biological matrices such as plasma and urine.
Detection Parameters and Sensitivity
The LC/MS/MS detection of Orphenadrine N-oxide typically demonstrates excellent sensitivity, with validated linear concentration ranges extending from 0.4 to 100.0 ng/ml . This level of detection sensitivity makes the method suitable for pharmacokinetic studies, where low concentrations of drug metabolites need to be accurately measured.
| Analytical Parameter | Value/Description |
|---|---|
| Detection Method | LC/MS/MS with positive ion electrospray |
| Column Type | Propylamino LC column |
| Linear Range for N-oxides | 0.4-100.0 ng/ml |
| Monitoring Mode | Multiple reaction monitoring |
| Internal Standard | Orphenadrine |
| Sample Preparation | Liquid-liquid extraction |
Sample Preparation Techniques
Sample preparation for Orphenadrine N-oxide analysis typically involves liquid-liquid extraction from biological matrices. This process includes the addition of an internal standard (often the parent compound orphenadrine) to ensure accurate quantification . The extraction efficiency and recovery rates are generally acceptable, with validation studies showing variability below 15% at most concentration levels.
Pharmacological Properties and Significance
Metabolic Relationship to Orphenadrine
Orphenadrine N-oxide represents a Phase I metabolite of orphenadrine, formed through N-oxidation by hepatic enzymes, particularly flavin-containing monooxygenases (FMOs) and certain cytochrome P450 isoforms. This metabolic transformation generally reduces the pharmacological activity of tertiary amine drugs by decreasing their ability to cross the blood-brain barrier and interact with central nervous system receptors.
Research Applications and Significance
Use as Analytical Reference Standards
Orphenadrine N-oxide and its deuterated analogs serve as important reference standards in analytical chemistry, particularly in drug metabolism studies, pharmacokinetic analyses, and quality control processes. The availability of these reference compounds enables accurate identification and quantification of metabolites in biological samples, supporting pharmaceutical research and development .
Metabolic Pathway Research
The study of Orphenadrine N-oxide formation provides insights into drug metabolism pathways, particularly N-oxidation reactions mediated by flavin-containing monooxygenases and specific cytochrome P450 isoforms. Understanding these metabolic transformations is essential for predicting drug-drug interactions, optimizing dosing regimens, and developing improved therapeutic agents with favorable pharmacokinetic properties.
Pharmacokinetic Investigations
The simultaneous determination of orphenadrine and its N-oxide metabolite enables comprehensive pharmacokinetic profiling, including assessments of metabolic ratios, clearance rates, and potential accumulation in specific populations. For instance, research has incorporated methods for detecting these compounds in maternal and fetal plasma, providing valuable information about comparative drug metabolism between mother and fetus .
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